molecular formula C14H22ClN3O2S B2618128 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215597-51-5

6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2618128
CAS No.: 1215597-51-5
M. Wt: 331.86
InChI Key: JQTWXDORCYLPIS-UHFFFAOYSA-N
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Description

6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with a molecular structure that includes multiple functional groups such as isopropyl, propionamido, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The carboxamide group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The isopropyl and propionamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution: Derivatives with different functional groups replacing the original isopropyl or propionamido groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: Its unique chemical properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A related compound with a similar core structure but lacking the isopropyl and propionamido groups.

  • 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile: A compound with a similar core but different functional groups.

Uniqueness: 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its combination of functional groups, which may impart distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-(propanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S.ClH/c1-4-11(18)16-14-12(13(15)19)9-5-6-17(8(2)3)7-10(9)20-14;/h8H,4-7H2,1-3H3,(H2,15,19)(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWXDORCYLPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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